![molecular formula C10H19O5PS B14742387 2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate CAS No. 867-21-0](/img/structure/B14742387.png)
2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H19O6P It is a derivative of methacrylic acid and contains a diethoxyphosphorothioyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2-[(diethoxyphosphorothioyl)oxy]ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine oxide.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and various substituted esters, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with unique properties, such as flame retardancy and enhanced thermal stability.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives, due to its ability to form strong, durable bonds.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound, particularly in drug delivery systems and as a component in biomedical devices.
Industry: It is employed in the production of high-performance materials for various industrial applications, including electronics and automotive sectors.
Mécanisme D'action
The mechanism of action of 2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate involves its interaction with molecular targets through its reactive functional groups. The phosphorothioyl group can participate in coordination chemistry, forming complexes with metal ions. Additionally, the methacrylate moiety can undergo polymerization, leading to the formation of cross-linked networks that impart unique mechanical and chemical properties to the resulting materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Diethoxyphosphinyl)oxy]ethyl methacrylate: Similar in structure but contains a phosphinyl group instead of a phosphorothioyl group.
2-[(Diethoxyphosphoryl)oxy]ethyl methacrylate: Contains a phosphoryl group, differing in the oxidation state of phosphorus.
Methacrylic acid 2-(diethoxyphosphinyloxy)ethyl ester: Another derivative of methacrylic acid with a different phosphorus-containing group.
Uniqueness
2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate is unique due to the presence of the phosphorothioyl group, which imparts distinct chemical reactivity and potential for forming strong coordination complexes. This uniqueness makes it valuable in applications requiring specific chemical and physical properties that are not achievable with other similar compounds.
Propriétés
Numéro CAS |
867-21-0 |
|---|---|
Formule moléculaire |
C10H19O5PS |
Poids moléculaire |
282.30 g/mol |
Nom IUPAC |
2-diethoxyphosphinothioyloxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H19O5PS/c1-5-13-16(17,14-6-2)15-8-7-12-10(11)9(3)4/h3,5-8H2,1-2,4H3 |
Clé InChI |
MAMNJOKYWWTQLG-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(OCC)OCCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;2-formamido-4-methylpentanoic acid](/img/structure/B14742305.png)
![1-Chloro-3-[(4-methylphenoxy)methyl]benzene](/img/structure/B14742310.png)

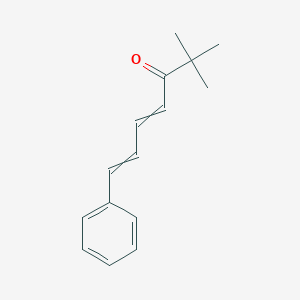
![2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide](/img/structure/B14742333.png)
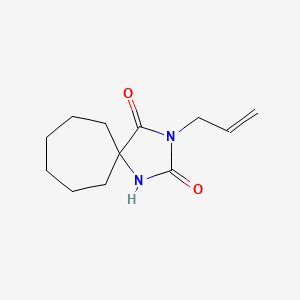
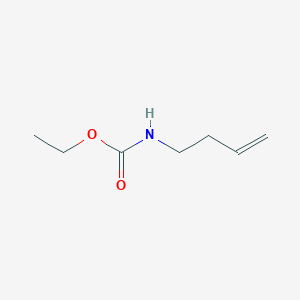
![4-[[(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]sulfonyl]aniline](/img/structure/B14742352.png)
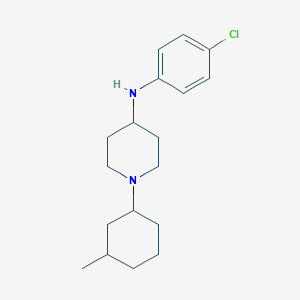
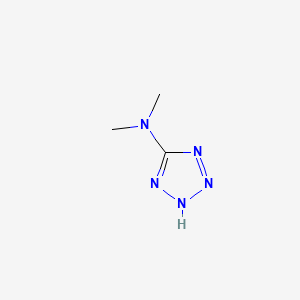


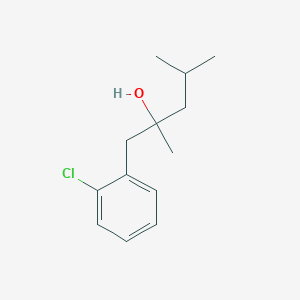
![4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14742398.png)
